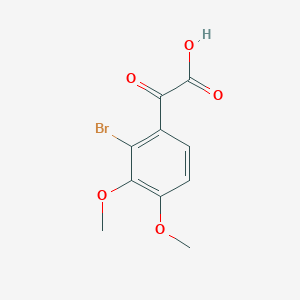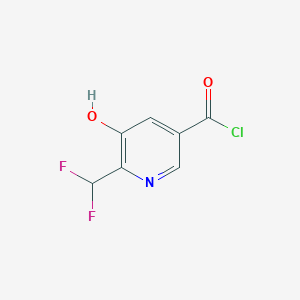
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine is a heterocyclic compound that contains both quinoline and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of the imidazole moiety. The ethoxy group is usually introduced via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the quinoline moiety can intercalate with DNA or interact with protein surfaces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)quinoline: Lacks the ethoxy group, which may affect its solubility and biological activity.
6-Methoxy-4-(1H-imidazol-1-yl)quinoline: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions.
4-(1H-imidazol-1-yl)quinolin-2-amine: Similar but without the ethoxy group, affecting its overall properties.
Uniqueness
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
6-ethoxy-4-imidazol-1-ylquinolin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-2-19-10-3-4-12-11(7-10)13(8-14(15)17-12)18-6-5-16-9-18/h3-9H,2H2,1H3,(H2,15,17) |
InChI Key |
RVXIPDMLJBFAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2N3C=CN=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


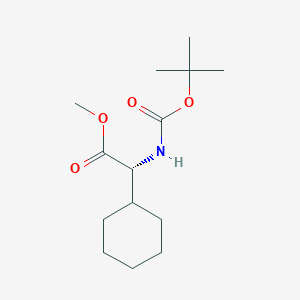
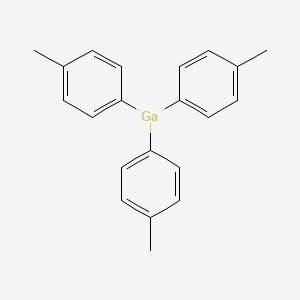
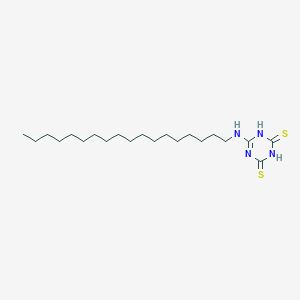
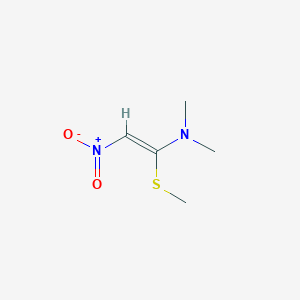



![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
